molecular formula C22H23NO2S B2884986 3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane CAS No. 1795298-46-2

3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2884986
CAS No.: 1795298-46-2
M. Wt: 365.49
InChI Key: BSBOKJNPYRGSLK-UHFFFAOYSA-N
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Description

3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane: is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane typically involves multiple steps, including the formation of the bicyclic core and subsequent functionalization. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane: can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane: has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

3-(methylsulfanyl)-8-(9H-xanthene-9-carbonyl)-8-azabicyclo[3.2.1]octane: can be compared with other similar compounds, such as:

The uniqueness of This compound lies in its specific combination of functional groups and its potential for diverse applications in various fields.

Properties

IUPAC Name

(3-methylsulfanyl-8-azabicyclo[3.2.1]octan-8-yl)-(9H-xanthen-9-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2S/c1-26-16-12-14-10-11-15(13-16)23(14)22(24)21-17-6-2-4-8-19(17)25-20-9-5-3-7-18(20)21/h2-9,14-16,21H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSBOKJNPYRGSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1CC2CCC(C1)N2C(=O)C3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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